molecular formula C26H30N2O6 B2880682 3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951937-70-5

3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2880682
CAS No.: 951937-70-5
M. Wt: 466.534
InChI Key: YMMPEWQHTKUWJW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core. Key structural features include:

  • 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may influence receptor binding via methoxy group interactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-17-19-5-7-21-20(15-28(16-33-21)9-8-27-10-12-32-13-11-27)25(19)34-26(29)24(17)18-4-6-22(30-2)23(14-18)31-3/h4-7,14H,8-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPEWQHTKUWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 299.33 g/mol
  • Key Functional Groups :
    • Methoxy groups
    • Morpholino group
    • Dihydrochromeno structure

2. Anticancer Activity

Studies on similar chromeno derivatives have shown promising anticancer effects. For instance, one study reported that related compounds exhibited cytotoxicity against various cancer cell lines, including MCF-7 and HT29. The mechanism often involves apoptosis induction and cell cycle arrest.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AMCF-725Apoptosis
Compound BHT2930Cell Cycle Arrest
Target Compound MCF-7/HT29 TBD TBD

3. Enzyme Inhibition

The target compound may also act as an enzyme inhibitor. For example, related compounds have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies suggest competitive inhibition mechanisms.

4. Neuroprotective Effects

Preliminary studies suggest that derivatives of the target compound may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of chromeno derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative demonstrated an IC₅₀ value of 48.65 µM against α-glucosidase, indicating significant potential as a therapeutic agent.

Case Study 2: Enzyme Interaction Studies

Molecular docking studies have provided insights into the binding interactions of similar compounds with target enzymes. The docking results indicate that these compounds form critical hydrogen bonds with active site residues, enhancing their inhibitory potential.

Research Findings

Recent literature highlights the following findings regarding the biological activity of chromeno derivatives:

  • In vitro Studies : Compounds showed varying degrees of cytotoxicity against cancer cell lines.
  • Mechanistic Insights : Studies indicated that these compounds could induce apoptosis through mitochondrial pathways.
  • Structure-Activity Relationship (SAR) : Modifications in the methoxy and morpholino groups significantly influenced biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and related chromeno-oxazine derivatives:

Compound Name / ID Substituents Key Structural Differences Hypothesized Biological Implications
Target Compound 3,4-Dimethoxyphenyl, morpholinoethyl Morpholine enhances solubility Potential CNS activity or kinase inhibition
4b 3,4-Dimethoxyphenyl, 4-hydroxypentyl Hydroxyl group increases polarity Improved aqueous solubility
Compound 4-Chlorophenyl, thiophen-2-ylmethyl Chlorine and thiophene boost lipophilicity Possible antimicrobial activity
12b (Ferrocenyl Derivative) Ferrocene, dimethylaminomethyl Ferrocene enables redox activity Antimalarial and antitrypanosomal potency

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group confers moderate lipophilicity, intermediate between the highly polar 4b (hydroxypentyl) and the highly lipophilic 4-chlorophenyl analog . The morpholinoethyl side chain balances solubility and membrane permeability, a critical advantage over purely alkylated analogs.
  • Antioxidant Potential: Compounds with hydroxyl groups (e.g., ’s polyphenols) exhibit strong DPPH radical scavenging (IC50 ~5–6 µg/mL) . The target compound’s methoxy groups likely reduce antioxidant efficacy compared to hydroxylated analogs but may enhance metabolic stability.
  • Antiparasitic Activity :

    • Ferrocenyl derivatives (e.g., 12b) show potent in vitro antimalarial activity due to redox-active iron centers . The target compound lacks this feature, suggesting divergent mechanisms of action.

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